molecular formula C25H23ClN2O4S B2747188 N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-64-2

N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2747188
CAS No.: 863004-64-2
M. Wt: 482.98
InChI Key: MRNWPAYFWWMNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a benzo[b][1,4]thiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. Key structural features include:

  • A 3-chlorophenyl group attached via an acetamide linkage.
  • A 3,4-dimethoxyphenyl substituent on the thiazepine ring.

Its synthesis likely involves cyclocondensation and substitution reactions, analogous to methods used for related benzothiazine derivatives (e.g., ) . Structural determination would typically employ X-ray crystallography refined via programs like SHELXL, a standard in small-molecule crystallography .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4S/c1-31-20-11-10-16(12-21(20)32-2)23-14-25(30)28(19-8-3-4-9-22(19)33-23)15-24(29)27-18-7-5-6-17(26)13-18/h3-13,23H,14-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNWPAYFWWMNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on available research findings.

Structural Characteristics

The compound has the following molecular formula:

C23H18ClN3O4\text{C}_{23}\text{H}_{18}\text{ClN}_{3}\text{O}_{4}

It features a benzo[b][1,4]thiazepine core, which is known for various pharmacological properties. The presence of a 3-chlorophenyl group and dimethoxyphenyl moiety may contribute to its biological activity by influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes:

  • Formation of the thiazepine ring through cyclization reactions.
  • Introduction of substituents such as chlorophenyl and dimethoxyphenyl groups via electrophilic aromatic substitution or similar methods.
  • Final acetamide formation , which may involve acylation reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Mechanistic studies suggested that they may inhibit specific kinases involved in cancer cell proliferation and survival .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound:

  • In models of neurodegeneration, it has been shown to reduce cell death associated with oxidative stress and mitochondrial dysfunction .
  • The compound's ability to modulate calcium signaling pathways is believed to play a role in its protective effects against neurotoxic agents .

Case Studies

  • Study on Anticancer Activity :
    • A study involving various derivatives of thiazepine compounds reported that those with similar structural features exhibited IC50 values in the low micromolar range against breast cancer cells. The study emphasized the importance of the chlorophenyl group in enhancing cytotoxicity .
  • Neuroprotection in Animal Models :
    • In a transgenic mouse model expressing mutant huntingtin protein (mHTT), treatment with related compounds resulted in improved motor coordination and reduced neurodegeneration markers. This suggests potential applications in Huntington's disease therapies .

Research Findings Summary

Activity TypeFindingsReferences
AnticancerInduces apoptosis; inhibits cancer cell proliferation ,
NeuroprotectiveReduces oxidative stress-induced cell death; modulates calcium signaling

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide exhibit significant anticancer properties.

Case Study:
In a study conducted on various thiazepine derivatives, it was found that these compounds induced apoptosis in cancer cell lines such as MDA-MB-231 and A549. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In silico studies using molecular docking have suggested that it may act as a potent inhibitor of enzymes involved in inflammatory processes.

Case Study:
A study published in Molecular Pharmacology demonstrated that derivatives of thiazepine showed a marked reduction in inflammatory markers in animal models. This suggests that this compound could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains.

Case Study:
In a recent investigation published in Heterocycles, researchers synthesized several thiazepine derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound.

PropertyValue
Solubility Soluble in DMSO
Half-life Varies by formulation
Toxicity Low toxicity observed in initial studies

Preliminary toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems

The target compound’s benzo[b][1,4]thiazepine core distinguishes it from six-membered benzothiazine analogs (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide in ) . Key differences include:

Table 1: Structural Comparison of Benzo-Fused Heterocycles

Compound Ring System Ring Size Conformational Flexibility Example Use Case
Target Compound Benzo[b][1,4]thiazepine 7-membered Moderate (larger ring allows puckering) Kinase inhibition
2-(3-Oxo...acetamide () Benzo[b][1,4]thiazine 6-membered Rigid (planar dihydro-oxo group) Antimicrobial agents

The seven-membered ring in the target compound may enhance binding to flexible enzyme pockets, while the six-membered benzothiazine in favors planar stacking interactions .

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups:

  • The 3-chlorophenyl group (electron-withdrawing) may reduce electron density at the acetamide carbonyl, altering hydrogen-bond acceptor strength compared to unsubstituted phenyl analogs .
  • The 3,4-dimethoxyphenyl group (electron-donating) increases steric bulk and may enhance π-π stacking in crystal lattices, as observed in related methoxy-substituted crystals .

Hydrogen-Bonding Patterns:
Table 2: Hydrogen-Bonding Parameters

Compound Donors (N–H, O–H) Acceptors (C=O, S, OCH3) Dominant Interaction Type ()
Target Compound 2 (amide N–H) 4 (C=O, S, OCH3) N–H···O (carbonyl)
Compound 1 (amide N–H) 3 (C=O, S) N–H···S (thiazine)

Research Implications

  • Crystallography: SHELX-based refinement (as in ) would resolve conformational details of the thiazepine ring, critical for structure-activity studies .
  • Synthesis: Modular substitution on the benzothiazepine core (e.g., varying aryl groups) could yield derivatives with tailored properties, as demonstrated in ’s benzothiazine series .

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzo[b][1,4]thiazepinone core. Key steps include:
  • Cyclocondensation : Reacting substituted benzothiazepin precursors with chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
  • Functionalization : Introducing the 3-chlorophenyl and 3,4-dimethoxyphenyl groups via nucleophilic substitution or coupling reactions. Triethylamine is often used as a base to deprotonate intermediates and facilitate reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/acetone mixtures ensures ≥95% purity .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., N–H···N interactions in the thiazepine ring) .

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer : Preliminary screening includes:
  • Antimicrobial Assays : Disk diffusion tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values reported in the range of 8–32 µg/mL .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC50_{50} values of 10–50 µM, suggesting moderate anticancer potential .

Advanced Research Questions

Q. How can researchers address low yield in the final coupling step of the synthesis?

  • Methodological Answer : Low yields (e.g., <40%) often stem from steric hindrance or poor nucleophilicity. Strategies include:
  • Catalyst Optimization : Using Pd(PPh3_3)4_4 or CuI in Suzuki-Miyaura couplings to enhance crosslinking efficiency .
  • Solvent Screening : Switching to THF or dichloromethane with 10% DMF improves solubility of aromatic intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours, increasing yield by 15–20% .

Q. How to resolve contradictions in reported biological activity data (e.g., variable IC50_{50}50​ values across studies)?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Standardize protocols (e.g., serum-free media, 48-hour incubation) to minimize variability .
  • Structural Analogues : Compare activity of derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
  • Target Validation : Use siRNA knockdowns or CRISPR-edited cell lines to confirm involvement of specific pathways (e.g., PI3K/AKT) .

Q. What strategies ensure compound stability during long-term pharmacological studies?

  • Methodological Answer : Stability is assessed via:
  • Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation by HPLC (C18 column, acetonitrile/water gradient) .
  • Lyophilization : Store lyophilized powder at -80°C under argon to prevent hydrolysis of the acetamide group .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodological Answer : Use:
  • Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) with a grid box size of 25×25×25 Å. Analyze binding energy (<-8 kcal/mol) and hydrogen bonds with key residues (e.g., Lys721) .
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.